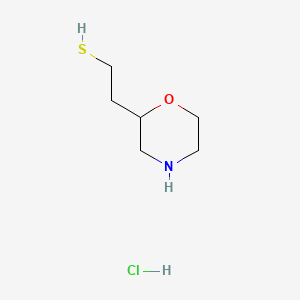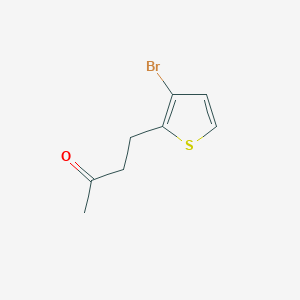![molecular formula C13H21NO2 B13611681 tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: is a complex organic compound known for its unique structure and potential applications in various fields. It is characterized by a tricyclic framework, which contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tricyclic Core: This involves cyclization reactions to form the tricyclic structure.
Introduction of the Carbamate Group: This step involves the reaction of the tricyclic intermediate with tert-butyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of tricyclic structures on biological systems. It can serve as a model compound for understanding the interactions between tricyclic molecules and biological targets.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical intermediate. Its unique structure could be exploited to develop new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into unique binding sites, modulating the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate: can be compared with other tricyclic carbamates and related compounds.
This compound: is unique due to its specific tricyclic structure and the presence of the tert-butyl carbamate group.
Uniqueness
The uniqueness of this compound lies in its combination of a tricyclic core with a tert-butyl carbamate group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
tert-butyl N-(3-tricyclo[4.2.0.02,5]octanyl)carbamate |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-10-6-9-7-4-5-8(7)11(9)10/h7-11H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
XDMBPPUGEUEIES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2C1C3C2CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-oxaspiro[3.4]octane-2-carboxylicacidhydrochloride](/img/structure/B13611604.png)

![1-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]Piperazine](/img/structure/B13611612.png)










